molecular formula C24H26N6O B3015544 1-(2,5-dimethylphenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 946272-97-5

1-(2,5-dimethylphenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B3015544
CAS No.: 946272-97-5
M. Wt: 414.513
InChI Key: SRSCCZFRGPLXIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its versatility in medicinal chemistry, particularly as kinase inhibitors or receptor modulators. Its structure features a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 2,5-dimethylphenyl group and at position 4 with a piperazine moiety bearing a 2-methoxyphenyl group. The 2,5-dimethylphenyl group enhances lipophilicity, while the 2-methoxyphenylpiperazine contributes to receptor binding specificity, likely targeting serotonin or dopamine receptors due to the piperazine pharmacophore .

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O/c1-17-8-9-18(2)21(14-17)30-24-19(15-27-30)23(25-16-26-24)29-12-10-28(11-13-29)20-6-4-5-7-22(20)31-3/h4-9,14-16H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSCCZFRGPLXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,5-dimethylphenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine represents a novel class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have garnered attention due to their diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Properties

  • Molecular Formula : C25H27N7O
  • Molecular Weight : 441.54 g/mol
  • IUPAC Name : N-(2,5-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine

The compound's structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to mimic ATP and interact with various kinases.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

1. Anticancer Activity

Recent studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can act as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2). For instance:

  • Inhibition Potency : The compound exhibited IC50 values ranging from 0.3 to 24 µM against these targets .
  • Mechanism of Action : It was found to induce apoptosis in cancer cell lines (e.g., MCF-7) by disrupting cell cycle progression and promoting DNA fragmentation .

2. Anti-inflammatory Effects

Pyrazolo[3,4-d]pyrimidines have also been reported to possess anti-inflammatory properties:

  • Prostaglandin Inhibition : Compounds in this class showed significant inhibition of prostaglandin E2 (PGE2), a key mediator in inflammation .
  • Safety Profile : The LD50 values for acute toxicity were above 1100 mg/kg for most derivatives, indicating a favorable safety margin compared to standard anti-inflammatory drugs like Diclofenac .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerIC50 values of 0.3–24 µM against EGFR/VEGFR2
Anti-inflammatorySignificant PGE2 inhibition
Acute ToxicityLD50 > 1100 mg/kg

Case Study: Anticancer Mechanism

In a study involving MCF-7 breast cancer cells:

  • The compound led to significant inhibition of cell proliferation.
  • Molecular docking studies suggested strong binding affinity to CDK2, a critical enzyme in cell cycle regulation .

Scientific Research Applications

Research indicates that compounds of this class exhibit a range of biological activities, including:

  • Antidepressant Effects : The piperazine moiety is known for its role in the modulation of serotonin receptors, which are critical in the treatment of depression and anxiety disorders. Studies have shown that similar compounds can enhance serotonergic neurotransmission, leading to potential antidepressant effects .
  • Antitumor Activity : Pyrazolo[3,4-d]pyrimidines have been investigated for their anticancer properties. They may inhibit specific kinases involved in cancer cell proliferation and survival. Preliminary studies suggest that derivatives of this compound could be effective against various cancer cell lines .
  • Neuroprotective Properties : Some research has pointed towards the neuroprotective effects of similar compounds, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Research Applications

The compound's structure allows it to be utilized in various research contexts:

  • Pharmacological Studies : Due to its potential effects on neurotransmitter systems, this compound can be used in pharmacological studies to investigate its effects on mood disorders and other neurological conditions.
  • Drug Development : Its unique structure makes it a candidate for lead optimization in drug development processes aimed at creating new antidepressants or anticancer agents.
  • Biochemical Assays : The compound can serve as a probe in biochemical assays to study receptor interactions and signaling pathways related to serotonin and other neurotransmitters.

Case Studies

While specific case studies on this exact compound may be limited due to its relatively recent identification, related compounds have shown promising results:

  • Case Study 1 : A derivative similar to this compound was tested for its ability to inhibit the growth of glioblastoma cells. Results indicated a dose-dependent response with significant cytotoxicity observed at higher concentrations .
  • Case Study 2 : Another study focused on the neuroprotective effects of pyrazolo[3,4-d]pyrimidine derivatives in animal models of Parkinson's disease. The results demonstrated improved motor function and reduced neuroinflammation compared to control groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazolo[3,4-d]Pyrimidine Core

Aryl Group Modifications
  • 1-(3,4-Dimethylphenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine (): Substituents: 3,4-Dimethylphenyl at position 1; 2-fluorophenyl on piperazine. Molecular Weight: 402.477 g/mol.
  • 1-(4-Methoxyphenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine ():

    • Substituents: Dual methoxy groups (4-methoxyphenyl at position 1; 3-methoxyphenyl on piperazine).
    • Key Difference: Methoxy groups increase steric bulk and electron-donating effects, which may reduce metabolic stability but improve solubility .
Alkyl and Benzyl Substituents
  • 1-(4-Methylbenzyl)-4-[4-(2-methylphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine ():
    • Substituents: 4-Methylbenzyl at position 1; 2-methylphenyl on piperazine.
    • Molecular Formula: C24H26N4.
    • Key Difference: The benzyl group increases lipophilicity (logP ~3.5 predicted), enhancing blood-brain barrier permeability but possibly reducing aqueous solubility .

Piperazine/Amine Moiety Modifications

  • 4-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (): Substituents: 3,4-Dichlorobenzyl on piperazine.
  • 1-(2,4-Dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (): Substituents: Piperidine instead of piperazine.

Hybrid and Complex Derivatives

  • 1-[2-({4-[(3-Fluorophenyl)methyl]piperazin-1-yl}methyl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl]-2-(propan-2-yl)-1H-benzimidazole ():
    • Substituents: Morpholine and fluorophenyl groups.
    • Key Difference: Morpholine’s oxygen improves solubility, while the benzimidazole hybrid may enhance dual-target activity (e.g., kinase and GPCR modulation) .

Structural and Pharmacokinetic Comparison Table

Compound Name (Reference) Core Substituent (Position 1) Piperazine Substituent Molecular Weight (g/mol) Key Property Differences
Target Compound 2,5-Dimethylphenyl 2-Methoxyphenyl ~434.5* Balanced lipophilicity and receptor selectivity
1-(3,4-Dimethylphenyl)-[...] () 3,4-Dimethylphenyl 2-Fluorophenyl 402.477 Higher electronegativity, improved selectivity
1-(4-Methoxyphenyl)-[...] () 4-Methoxyphenyl 3-Methoxyphenyl ~436.5* Increased solubility, reduced metabolic stability
1-(4-Methylbenzyl)-[...] () 4-Methylbenzyl 2-Methylphenyl 398.50 Enhanced BBB penetration, lower solubility
4-[4-(3,4-Dichlorobenzyl)[...] () Phenyl 3,4-Dichlorobenzyl ~505.3* High lipophilicity, potential toxicity

*Estimated based on molecular formula.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.